

# Efficacy of Nimorazole in Combination with Cisplatin: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Nimorazole**

Cat. No.: **B1678890**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **nimorazole** when used in combination with cisplatin and radiotherapy for the treatment of head and neck squamous cell carcinoma (HNSCC). The performance of this combination is evaluated against alternative therapeutic strategies, supported by data from key clinical trials.

## Introduction to Nimorazole as a Hypoxic Radiosensitizer

Tumor hypoxia is a significant factor contributing to resistance to radiotherapy and chemotherapy.<sup>[1]</sup> **Nimorazole**, a 5-nitroimidazole compound, acts as a hypoxic radiosensitizer. <sup>[2]</sup> In the low-oxygen environment of solid tumors, **nimorazole** is bioreductively activated, forming reactive intermediates that enhance the DNA-damaging effects of radiation.<sup>[2]</sup> This targeted action aims to improve locoregional tumor control in hypoxic tumors.

## Comparative Efficacy of Nimorazole Combination Therapy

The primary evidence for the efficacy of **nimorazole** comes from the Danish Head and Neck Cancer (DAHANCA) study group. The DAHANCA 5 trial, a randomized, double-blind, placebo-controlled study, evaluated the addition of **nimorazole** to primary radiotherapy. While this trial did not include cisplatin, its findings are foundational to understanding **nimorazole**'s effect. The

subsequent DAHANCA 18 study, a phase II trial, investigated a combination of **nimorazole**, cisplatin, and accelerated radiotherapy.

For a relevant comparison, this guide includes data from a phase III trial that evaluated the addition of nimotuzumab, an EGFR inhibitor, to cisplatin and radiotherapy, representing a different approach to enhancing chemoradiotherapy.

## Quantitative Data Summary

The following tables summarize the key efficacy data from these clinical trials.

Table 1: Efficacy of **Nimorazole** in Combination with Radiotherapy (DAHANCA 5 Trial)

| Outcome                      | Nimorazole + Radiotherapy | Placebo + Radiotherapy | p-value |
|------------------------------|---------------------------|------------------------|---------|
| 5-Year Loco-regional Control | 49%                       | 33%                    | 0.002   |
| 5-Year Cancer-Related Deaths | 41%                       | 52%                    | 0.002   |
| 10-Year Overall Survival     | 26%                       | 16%                    | 0.32    |

Data from the DAHANCA 5 trial, a randomized, double-blind, placebo-controlled study in patients with supraglottic larynx and pharynx carcinoma.

Table 2: Efficacy of **Nimorazole**, Cisplatin, and Accelerated Radiotherapy (DAHANCA 18 Trial)

| Outcome                     | 5-Year Actuarial Rate |
|-----------------------------|-----------------------|
| Loco-regional Control (LRC) | 80%                   |
| Event-Free Survival (EFS)   | 67%                   |
| Overall Survival (OS)       | 72%                   |

Data from the DAHANCA 18 phase II, single-arm study in patients with locally advanced HNSCC.<sup>[3]</sup>

Table 3: Efficacy of Nimotuzumab in Combination with Cisplatin and Radiotherapy

| Outcome                     | Nimotuzumab + CRT | CRT Alone   | Hazard Ratio (95% CI) | p-value |
|-----------------------------|-------------------|-------------|-----------------------|---------|
| Median                      |                   |             |                       |         |
| Progression-Free Survival   | 60.3 months       | 21.0 months | 0.74 (0.56-0.95)      | 0.022   |
| 2-Year                      |                   |             |                       |         |
| Progression-Free Survival   | 58.9%             | 49.5%       |                       |         |
| Loco-regional Control (LRC) |                   |             |                       |         |
|                             | 0.75 (0.57-0.97)  | 0.030       |                       |         |
| Disease-Free Survival (DFS) |                   |             |                       |         |
|                             | 0.75 (0.57-0.97)  | 0.030       |                       |         |
| Overall Survival (OS)       |                   |             |                       |         |
|                             | 0.85 (0.65-1.10)  | 0.222       |                       |         |

Data from a randomized phase III trial comparing nimotuzumab plus cisplatin and radiotherapy (CRT) to CRT alone in patients with locally advanced HNSCC.<sup>[4]</sup>

## Experimental Protocols

### DAHANCA 5 Protocol

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 422 patients with invasive carcinoma of the supraglottic larynx and pharynx.
- Treatment Arms:

- **Nimorazole** + Radiotherapy: **Nimorazole** administered orally before each radiotherapy fraction.
- Placebo + Radiotherapy: Placebo administered orally before each radiotherapy fraction.
- Radiotherapy: Conventional primary radiotherapy (62-68 Gy, 2 Gy per fraction, five fractions per week).
- Endpoints: Loco-regional tumor control, cancer-related deaths, and overall survival.

## DAHANCA 18 Protocol

- Study Design: A phase II, single-arm, multicenter trial.[\[3\]](#)
- Patient Population: 227 patients with stage III or IV HNSCC of the larynx, oropharynx, hypopharynx, or oral cavity.[\[3\]](#)
- Treatment Regimen:
  - Radiotherapy: Accelerated fractionation with 66-68 Gy in 2 Gy fractions, 6 fractions per week.[\[3\]](#)
  - **Nimorazole**: 1200 mg/m<sup>2</sup> given orally before each radiotherapy fraction.[\[3\]](#)
  - Cisplatin: 40 mg/m<sup>2</sup> administered intravenously once a week for a maximum of six cycles.[\[3\]](#)
- Endpoints: Loco-regional tumor control (LRC), event-free survival (EFS), and overall survival (OS).[\[3\]](#)

## Nimotuzumab Phase III Protocol

- Study Design: An open-label, investigator-initiated, phase 3, randomized trial.[\[5\]](#)[\[6\]](#)
- Patient Population: 536 adult patients with locally advanced HNSCC fit for radical chemoradiation.[\[4\]](#)[\[5\]](#)
- Treatment Arms:

- Nimotuzumab + CRT: Weekly nimotuzumab (200 mg) with radical radiotherapy (66-70 Gy) and concurrent weekly cisplatin (30 mg/m<sup>2</sup>).[\[5\]](#)[\[6\]](#)
- CRT Alone: Radical radiotherapy (66-70 Gy) with concurrent weekly cisplatin (30 mg/m<sup>2</sup>).[\[5\]](#)[\[6\]](#)
- Endpoints: Progression-free survival (PFS), disease-free survival (DFS), duration of locoregional control (LRC), and overall survival (OS).[\[5\]](#)[\[6\]](#)

## Visualizations

### Signaling Pathway of Nimorazole's Hypoxic Radiosensitization



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nitrobenzocyclophosphamides as potential prodrugs for bioreductive activation: synthesis, stability, enzymatic reduction, and antiproliferative activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Nimorazole used for? [synapse.patsnap.com]
- 3. Locally advanced head and neck cancer treated with accelerated radiotherapy, the hypoxic modifier nimorazole and weekly cisplatin. Results from the DAHANCA 18 phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. acsjournals.onlinelibrary.wiley.com [acsjournals.onlinelibrary.wiley.com]
- 6. A randomized phase 3 trial comparing nimotuzumab plus cisplatin chemoradiotherapy versus cisplatin chemoradiotherapy alone in locally advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Nimorazole in Combination with Cisplatin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678890#validating-the-efficacy-of-nimorazole-in-combination-with-cisplatin]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)